molecular formula C23H30N2O4 B3032472 Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate CAS No. 1951439-90-9

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

Cat. No.: B3032472
CAS No.: 1951439-90-9
M. Wt: 398.5
InChI Key: QGGCUVIXRJCULN-UHFFFAOYSA-N
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Description

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoline core, which is a heterocyclic aromatic organic compound, and a spirocyclic moiety, which is a bicyclic structure where two rings are connected through one atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[45]decan-8-yl)quinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Spirocyclic Moiety: The spirocyclic structure can be introduced through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinoline ring or the spirocyclic moiety, potentially leading to the formation of dihydroquinoline derivatives or reduced spirocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be used under appropriate conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, reduction can yield dihydro derivatives, and substitution can introduce various functional groups like halides, amines, or thiols.

Scientific Research Applications

Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes, while the spirocyclic moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate: This compound has similar structural features but includes chloro and fluoro substituents, which can alter its chemical and biological properties.

    Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate: This is the compound of interest, known for its unique combination of a quinoline core and a spirocyclic moiety.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. The combination of a quinoline core with a spirocyclic moiety is relatively rare, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

butyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5,8-dimethylquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-4-5-12-27-22(26)18-15-19(20-16(2)6-7-17(3)21(20)24-18)25-10-8-23(9-11-25)28-13-14-29-23/h6-7,15H,4-5,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGCUVIXRJCULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=CC(=C2C(=C1)N3CCC4(CC3)OCCO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119631
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-90-9
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5,8-dimethyl-, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate
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Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate

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